Tert-butyl pyrazolo[1,5-A]pyrimidin-2-ylcarbamate
Overview
Description
Tert-butyl pyrazolo[1,5-A]pyrimidin-2-ylcarbamate, also known as TAK-659, is a small molecule inhibitor of Bruton’s tyrosine kinase (BTK). It has a molecular formula of C11H14N4O2 . This molecule has gained significant attention in recent years due to its potential implications in various fields of research and industry, including cancer treatment and autoimmune diseases.
Synthesis Analysis
The synthesis of pyrazolo[1,5-A]pyrimidin-2-ylcarbamate derivatives involves the design and creation of a new library of small-molecule inhibitors based on indol-4-yl-pyrazolo[1,5-a]pyrimidine with IC50 values in the low nanomolar range and high selectivity against the PI3Kδ isoform . The pyrazolo[1,5-a]pyrimidine ring admits structural variations in the periphery during ring construction and via later functionalization steps .Molecular Structure Analysis
The molecular structure of Tert-butyl pyrazolo[1,5-A]pyrimidin-2-ylcarbamate consists of a pyrazole ring and a pyrimidine ring, forming a heteroaromatic system . The molecular weight of this compound is 234.25 Da .Physical And Chemical Properties Analysis
The compound has a molecular weight of 234.25 Da . It has a high GI absorption and is BBB permeant . The compound is soluble, with a solubility of 1.52 mg/ml . It has a Log Po/w (iLOGP) of 2.03, indicating its lipophilicity .Scientific Research Applications
Anticancer Activity
Tert-butyl pyrazolo[1,5-a]pyrimidin-2-ylcarbamate and its derivatives demonstrate significant potential in anticancer research. Pyrazolo[3,4-d]pyrimidines, a closely related class of compounds, have shown potent antiproliferative and proapoptotic effects in cell lines such as A431 and 8701-BC. They act by inhibiting the phosphorylation of Src and blocking the growth of cancer cells. These compounds are more active than reference compounds in inhibiting cell proliferation and inducing apoptosis (Carraro et al., 2006). Additionally, novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, which incorporate pyrazolo[3,4-d]pyrimidine, have been investigated for their in vitro anticancer activity, showing significant potency in certain compounds (Maftei et al., 2016).
Antimicrobial Properties
Research has also explored the antimicrobial properties of pyrazolo[1,5-a]pyrimidin-2-ylcarbamate derivatives. For instance, novel pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives synthesized under microwave irradiation showed varying degrees of antimicrobial activities against bacteria like S. aureus, B. subtilis, E. coli, and fungi such as A. niger and C. albicans (Sureja & Vadalia, 2017).
RNA Polymerase Inhibitors
New pyrazolo[1,5-a]pyrimidines synthesized based on 5-aminopyrazoles were evaluated for their antimicrobial activity and investigated as RNA polymerase inhibitors. Some of these compounds showed promising results against bacterial and fungal strains, with notable inhibitory activity against RNA polymerase (Abdallah & Elgemeie, 2022).
Structural and Chemical Analysis
Studies have also focused on the structural and chemical aspects of tert-butyl pyrazolo[1,5-a]pyrimidin-2-ylcarbamate derivatives. For example, the hydrogen-bonded structures of various pyrazolo[1,5-a]pyrimidine compounds have been elucidated, providing insights into their molecular interactions and stability (Portilla et al., 2006).
Drug Discovery and Development
This compound and its derivatives are being explored in drug discovery and development, particularly in the context of diseases like psoriasis. For instance, a pyrazolo[3,4-d]pyrimidine derivative showed significant antipsoriatic effects in a psoriatic animal model, suggesting potential for drug development (Li et al., 2016).
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-pyrazolo[1,5-a]pyrimidin-2-ylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-11(2,3)17-10(16)13-8-7-9-12-5-4-6-15(9)14-8/h4-7H,1-3H3,(H,13,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHESLHSAPMWRQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NN2C=CC=NC2=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl pyrazolo[1,5-A]pyrimidin-2-ylcarbamate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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